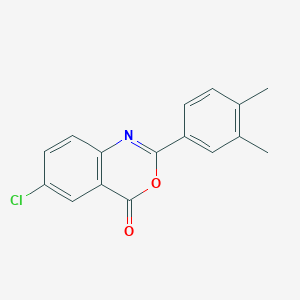
2-(3,4-dimethylphenoxy)-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been used in scientific research for its anti-inflammatory and anti-cancer properties. This compound was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-(3,4-dimethylphenoxy)-5-(4-morpholinylsulfonyl)benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB activity. NF-κB plays a key role in the regulation of genes involved in inflammation, immune response, and cell proliferation, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in a variety of cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. This compound 11-7082 has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3,4-dimethylphenoxy)-5-(4-morpholinylsulfonyl)benzamide 11-7082 is its specificity for NF-κB inhibition, making it a useful tool for studying the role of NF-κB in various biological processes. However, its use in in vivo studies can be limited by its poor solubility and bioavailability. Additionally, the potential off-target effects of this compound 11-7082 should be carefully considered when interpreting experimental results.
Orientations Futures
Future research on 2-(3,4-dimethylphenoxy)-5-(4-morpholinylsulfonyl)benzamide 11-7082 could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies are needed to fully understand the potential off-target effects of this compound 11-7082 and to identify any potential toxicities associated with its use. Finally, the therapeutic potential of this compound 11-7082 in various diseases, including cancer and inflammatory disorders, should continue to be explored.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-5-(4-morpholinylsulfonyl)benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. Inhibition of NF-κB has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-3-4-15(11-14(13)2)26-18-6-5-16(12-17(18)19(20)22)27(23,24)21-7-9-25-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVXVDGQKPGRRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(1-piperidinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4402508.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4402531.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B4402536.png)
![3-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4402547.png)
![2-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B4402550.png)
![5-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4402557.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4402565.png)
![4-{4-[3-(4-methyl-1-piperazinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4402566.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4402571.png)
![4-[4-(4-propoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4402575.png)
amine hydrochloride](/img/structure/B4402592.png)
![[3-(2-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4402599.png)
